molecular formula C16H26BNO3 B11839628 2-(Pentan-2-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1346707-92-3

2-(Pentan-2-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B11839628
CAS No.: 1346707-92-3
M. Wt: 291.2 g/mol
InChI Key: AVCKVBPSXDTFDK-UHFFFAOYSA-N
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Description

2-(Pentan-2-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a pentan-2-yloxy group and a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentan-2-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Pentan-2-yloxy Group: This step involves the alkylation of the pyridine ring with pentan-2-ol under basic conditions.

    Formation of the Boronate Ester Group: The final step involves the reaction of the pyridine derivative with bis(pinacolato)diboron under palladium-catalyzed conditions to form the boronate ester group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Pentan-2-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The pentan-2-yloxy group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides under basic conditions.

Major Products

    Oxidation: Boronic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Possible applications in drug discovery and development.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, as a ligand in catalysis, it would coordinate with metal centers to facilitate various chemical transformations. In biological systems, it might interact with specific enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Pentan-2-yloxy)pyridine: Lacks the boronate ester group.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Lacks the pentan-2-yloxy group.

    2-(Pentan-2-yloxy)-4-bromopyridine: Contains a bromine atom instead of the boronate ester group.

Uniqueness

The presence of both the pentan-2-yloxy group and the boronate ester group in 2-(Pentan-2-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it unique and versatile for various chemical reactions and applications.

Properties

CAS No.

1346707-92-3

Molecular Formula

C16H26BNO3

Molecular Weight

291.2 g/mol

IUPAC Name

2-pentan-2-yloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C16H26BNO3/c1-7-8-12(2)19-14-11-13(9-10-18-14)17-20-15(3,4)16(5,6)21-17/h9-12H,7-8H2,1-6H3

InChI Key

AVCKVBPSXDTFDK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OC(C)CCC

Origin of Product

United States

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